m-Toluamide, 2-isopropoxy-
Description
Contextualization within Amide Chemistry and Structural Classifications
m-Toluamide, 2-isopropoxy- is a derivative of benzamide (B126), placing it within the large and functionally diverse class of amides. uni.lu Amides are characterized by a carbonyl group bonded to a nitrogen atom. This compound is a primary amide, meaning the amide nitrogen is bonded to two hydrogen atoms.
Its structure is further defined by two substituents on the benzene (B151609) ring: a methyl group at the meta-position (position 3) and an isopropoxy group at the ortho-position (position 2) relative to the carboxamide group. uni.lu The presence of an ortho-alkoxy group is a key feature, as this structural motif is known to influence the chemical and physical properties of benzamides, including their reactivity and intermolecular interactions. Research into ortho-alkoxy-benzamide moieties has shown their utility in directing the formation of highly organized hydrogen-bonded networks.
Conceptual Significance and Rationale for Academic Investigation
The academic investigation of m-Toluamide, 2-isopropoxy- is warranted by the unique combination of its functional groups. The interplay between the primary amide, the ortho-isopropoxy group, and the meta-methyl group can lead to distinct physicochemical properties. For instance, the isopropoxy group can alter the compound's solubility, melting point, and reactivity compared to unsubstituted toluamides. uni.lu
The study of such molecules contributes to a deeper understanding of structure-property relationships. Research on related N-alkoxy-N-acyloxyamides has shown that electronegative substituents on the amide nitrogen can lead to a pyramidal nitrogen geometry, which diminishes amide resonance and results in unusual chemical reactivity. While m-Toluamide, 2-isopropoxy- is a primary amide, the electronic effects of the ring substituents are crucial for its chemical behavior. The investigation of substituted benzamides is also driven by their potential as intermediates in the synthesis of more complex molecules.
Overview of Proposed Research Fields and Potential Applications
While specific applications for m-Toluamide, 2-isopropoxy- are not yet established, the broader class of toluamide and benzamide derivatives has been explored in several fields. These areas represent potential avenues for future research into this specific compound.
Pharmaceuticals: Toluamide derivatives are investigated for a range of pharmacological activities, including potential analgesic, anti-inflammatory, or antimicrobial properties. uni.lu The specific substitution pattern of m-Toluamide, 2-isopropoxy- could modulate biological activity, making it a candidate for medicinal chemistry research.
Agricultural Chemicals: Some toluamides are studied for their potential use as pesticides and herbicides. uni.lu The biological activity of these compounds can be harnessed to control pests and weeds.
Material Science: In the field of material science, benzamide derivatives are explored for their use in synthesizing polymers, coatings, and adhesives. uni.lu The structural characteristics of m-Toluamide, 2-isopropoxy- could contribute to the development of materials with novel properties.
Detailed Compound Data
The following tables provide available data for m-Toluamide, 2-isopropoxy-.
Compound Identifiers
| Identifier Type | Value |
| IUPAC Name | 3-methyl-2-propan-2-yloxybenzamide |
| Molecular Formula | C11H15NO2 |
| SMILES | CC1=C(C(=CC=C1)C(=O)N)OC(C)C |
| InChI | InChI=1S/C11H15NO2/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3,(H2,12,13) |
| InChIKey | WFLZGFARTOLXKH-UHFFFAOYSA-N |
| Data sourced from PubChemLite. uni.lu |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Monoisotopic Mass | 193.11028 Da |
| XlogP | 1.9 |
| Data sourced from PubChemLite. uni.lu |
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 194.11756 | 142.7 |
| [M+Na]+ | 216.09950 | 150.0 |
| [M-H]- | 192.10300 | 146.3 |
| [M+NH4]+ | 211.14410 | 162.0 |
| [M+K]+ | 232.07344 | 148.7 |
| [M+H-H2O]+ | 176.10754 | 136.8 |
| [M+HCOO]- | 238.10848 | 165.6 |
| [M+CH3COO]- | 252.12413 | 188.8 |
| [M+Na-2H]- | 214.08495 | 145.1 |
| [M]+ | 193.10973 | 143.2 |
| [M]- | 193.11083 | 143.2 |
| Predicted using CCSbase and sourced from PubChemLite. uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
92147-00-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3,(H2,12,13) |
InChI Key |
WFLZGFARTOLXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)OC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to m-Toluamide, 2-isopropoxy-
The construction of m-Toluamide, 2-isopropoxy- hinges on the strategic formation of an amide bond and the regioselective introduction of an isopropoxy group onto the aromatic ring.
Strategic Disconnection and Precursor Identification
A retrosynthetic analysis of m-Toluamide, 2-isopropoxy- identifies two primary precursors: 2-isopropoxy-3-methylbenzoic acid and a suitable amine. The core of the synthesis lies in the formation of the amide bond between the carboxylic acid and the amine. The 2-isopropoxy-3-methylbenzoic acid itself can be synthesized from simpler starting materials, such as m-toluic acid. nih.gov
Amide Bond Formation Reactions in the Context of Substituted Toluamides
The formation of the amide bond is a fundamental transformation in organic chemistry. d-nb.info For the synthesis of substituted toluamides, several methods can be employed. A common laboratory-scale approach involves the activation of the carboxylic acid group of 2-isopropoxy-3-methylbenzoic acid. This can be achieved by converting the carboxylic acid to a more reactive species like an acyl chloride, which then readily reacts with an amine. Reagents such as thionyl chloride or oxalyl chloride are often used for this purpose. scispace.com
Alternatively, coupling reagents can facilitate the direct reaction between the carboxylic acid and the amine. ucl.ac.uk Agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-Carbonyldiimidazole (B1668759) (CDI) are frequently used to promote this transformation, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ucl.ac.uksld.cu These methods are generally effective but can generate significant chemical waste. ucl.ac.uk
A study on the synthesis of N,N-diethyl-m-toluamide (DEET) demonstrated a one-pot procedure using 1,1'-carbonyl-diimidazole to activate m-toluic acid, which then reacted with diethylamine (B46881) to produce DEET in high yields (94-95%). sld.cu This approach offers an efficient route for forming the amide bond. sld.cu
Regioselective Introduction of the Isopropoxy Moiety
The introduction of the isopropoxy group at the 2-position of the m-toluamide skeleton requires a regioselective approach. One potential strategy involves the ortho-lithiation of a suitable N-substituted m-toluamide derivative. The directing effect of the amide group can facilitate the deprotonation of the adjacent ortho position, creating a nucleophilic center that can then react with an isopropylating agent. For instance, the hydroxyl group of commercially available vanillin (B372448) has been protected by an isopropyl ether. nii.ac.jp
Optimization of Synthetic Processes and Reaction Parameters
Optimizing the synthesis of m-Toluamide, 2-isopropoxy- involves fine-tuning various reaction parameters to maximize yield and purity while minimizing reaction time and waste. Key parameters for optimization include:
| Parameter | Considerations |
| Solvent | The choice of solvent can significantly impact reaction rates and yields. Dichloromethane and dimethylformamide are commonly used for amide bond formation, though greener alternatives are being explored. ucl.ac.uk |
| Temperature | Reactions are often conducted at specific temperatures to control the reaction rate and prevent side reactions. |
| Catalyst | The type and amount of catalyst can be crucial. For example, DMAP is an effective catalyst for CDI-mediated amide bond formation. sld.cu |
| Stoichiometry | The ratio of reactants can be adjusted to drive the reaction to completion and minimize the presence of unreacted starting materials in the final product. |
Development of Green Chemistry Approaches for Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly methods for amide synthesis. sioc-journal.cnnumberanalytics.com These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. numberanalytics.com
One promising green method involves the use of boric acid as a catalyst for the direct reaction of a carboxylic acid with urea (B33335) in a solvent-free system. scispace.comresearchgate.net This method is simple, efficient, and avoids the use of hazardous solvents and coupling agents. scispace.comresearchgate.net The process typically involves triturating the reactants and then heating the mixture. scispace.com
Biocatalysis, using enzymes like lipases, also presents a green alternative for amide synthesis. numberanalytics.com Enzymes can catalyze amide bond formation under mild conditions with high selectivity, which is particularly advantageous for complex molecules. d-nb.infonumberanalytics.com
Isolation and Purification Techniques for Amide Compounds
After the synthesis, the target amide compound must be isolated and purified from the reaction mixture. Common techniques include:
Extraction: Liquid-liquid extraction is often used to separate the product from water-soluble byproducts and impurities. sld.cu For instance, in the synthesis of DEET, byproducts were easily removed by extraction with water and dichloromethane. sld.cu
Crystallization: This technique is used to obtain a highly pure solid product from a solution. google.com
Chromatography: Various chromatographic methods are employed for purification. nih.gov
Flash Chromatography: Often used for the initial purification of reaction mixtures. biotage.com
Reversed-Phase Liquid Chromatography (RPLC): Effective for purifying polar compounds. nih.gov
Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that can be used for the preparative isolation of amides. nih.gov
Distillation: For volatile amide compounds, distillation can be an effective purification method. google.com
In some cases, specialized techniques are required. For example, if the reaction involves acyl fluorides, the resulting hydrofluoric acid or its amine salt can be removed by adding an alkaline earth metal oxide, carbonate, or hydroxide (B78521) to form a salt that can be filtered off. google.com
Exploration of Chemical Transformations and Derivatization Strategies
Synthesis of N-Substituted m-Toluamide, 2-isopropoxy- Derivatives
The creation of N-substituted derivatives of m-Toluamide, 2-isopropoxy- is a key strategy for modifying its properties. A common synthetic route involves the acylation of a selected amine with a derivative of 2-isopropoxy-3-methylbenzoic acid. This typically begins with the conversion of the carboxylic acid to a more reactive acylating agent, such as an acyl chloride.
For example, the synthesis of N,N-diethyl-m-toluamide (DEET), a structurally related compound, often starts with m-toluic acid. miracosta.edumedigraphic.comresearchgate.net The acid is first converted to m-toluoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. miracosta.edu This acyl chloride is then reacted with diethylamine to produce the final N,N-diethyl-m-toluamide. miracosta.edu An alternative method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole to form an intermediate that subsequently reacts with diethylamine, offering high yields of 94-95%. medigraphic.comresearchgate.net These established methods for DEET synthesis can be adapted for m-Toluamide, 2-isopropoxy- by starting with 2-isopropoxy-3-methylbenzoic acid. The versatility of this approach allows for the introduction of a wide array of substituents at the amide nitrogen by varying the amine used in the final step, enabling detailed investigation into how different N-substituents affect the molecule's properties. nih.gov
Table 1: Synthesis of N-Substituted m-Toluamide, 2-isopropoxy- Derivatives
| Starting Material | Reagent 1 | Reagent 2 | Product |
|---|---|---|---|
| 2-isopropoxy-3-methylbenzoic acid | Thionyl Chloride | Diethylamine | N,N-diethyl-2-isopropoxy-3-methylbenzamide |
| 2-isopropoxy-3-methylbenzoic acid | 1,1'-Carbonyldiimidazole | Diethylamine | N,N-diethyl-2-isopropoxy-3-methylbenzamide |
Investigation of Aromatic Ring Modification in m-Toluamide, 2-isopropoxy- Analogues
Modifying the aromatic ring of m-Toluamide, 2-isopropoxy- provides another avenue for creating new analogues with potentially altered electronic and steric characteristics. This can involve changing the existing substituents or introducing new ones onto the benzene (B151609) ring. nih.gov
Research into related compounds has demonstrated the feasibility of such modifications. For instance, studies on the synthesis of protoberberine alkaloids have utilized laterally lithiated (S)-4-isopropyl-2-(o-tolyl)oxazoline, showcasing methods for substitution on a tolyl group. nii.ac.jp While not a direct modification of m-Toluamide, 2-isopropoxy-, this illustrates a strategy for functionalizing the aromatic ring. Furthermore, the synthesis of various substituted benzamides has been explored in the context of developing P2X3 receptor antagonists, indicating the chemical tractability of introducing a range of substituents onto a benzamide (B126) core. google.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Theoretical Frameworks for Understanding Molecular Structure and Biological Potential
The biological potential of a molecule like m-Toluamide, 2-isopropoxy- is intrinsically linked to its three-dimensional structure and physicochemical properties. The theoretical framework for understanding this connection is primarily rooted in the principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) studies. The core idea is that the biological activity of a compound is a function of its molecular descriptors, which can be chemical or physical properties. researchgate.net
For amide compounds such as m-Toluamide, 2-isopropoxy-, which are analogues of the widely used insect repellent N,N-diethyl-m-toluamide (DEET), the biological activity is often related to their interaction with specific biological targets, such as olfactory receptors in insects. drugbank.com The theoretical approach posits that the molecule must possess a specific combination of steric, electronic, and hydrophobic features to effectively bind to and modulate the function of these receptors. bioone.org
Pharmacophore modeling is a key theoretical concept in this context. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For insect repellents, a pharmacophore model might include hydrogen bond acceptors (like the amide oxygen), hydrogen bond donors, and hydrophobic regions, all arranged in a specific 3D geometry. pnas.org The development of such models for DEET and its analogs provides a rational basis for predicting the potential activity of related compounds like m-Toluamide, 2-isopropoxy-. bioone.org
Computational Approaches to Predict Activity Profiles and Optimize Molecular Features
Computational chemistry offers powerful tools to predict the activity profiles of novel compounds and to guide the optimization of their molecular features. For derivatives of m-toluamide, various computational techniques have been employed to build predictive models of their insect repellent efficacy.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For amide-based repellents, QSAR studies have identified several key molecular descriptors that correlate with their repellency. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Machine Learning and Artificial Neural Networks (ANN): More advanced computational approaches, such as machine learning and ANNs, have been used to develop more complex and accurate predictive models. elifesciences.org These methods can handle non-linear relationships between molecular descriptors and biological activity. pnas.org For instance, an ANN model was developed using a large dataset of N-acylpiperidines to predict their mosquito repellency. pnas.org This model successfully predicted the repellency class of new compounds, demonstrating the power of this approach in discovering novel repellents. pnas.org Such models could be applied to screen vast virtual libraries of compounds, including derivatives of m-Toluamide, 2-isopropoxy-, to identify those with the highest predicted activity. elifesciences.org
The table below summarizes key molecular descriptors often used in computational models for predicting the repellent activity of amide compounds.
| Descriptor Category | Specific Descriptor Examples | Relevance to Biological Activity |
| Electronic | Dipole Moment, Atomic Charges (N, O), Electrostatic Potential | Governs long-range interactions with biological targets and influences binding affinity. ajtmh.org |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Determines the fit of the molecule into the binding site of a receptor. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences the transport of the molecule to the target site and its interaction with hydrophobic pockets in the receptor. |
| Quantum Chemical | HOMO/LUMO energies, Ionization Potential | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |
Analysis of Substituent Effects on Functional Interactions
The specific substituents on the aromatic ring and the amide group of m-Toluamide, 2-isopropoxy- play a critical role in determining its functional interactions and, consequently, its biological activity. The isopropoxy group at the 2-position and the methyl group at the 3-position are key modulators of the molecule's properties.
The introduction of an isopropoxy group, which is an electron-donating group, at the ortho position to the amide functionality can influence the electronic environment of the entire molecule. elifesciences.org This can affect the partial charges on the amide nitrogen and oxygen atoms, which are believed to be crucial for the interaction with insect olfactory receptors. ajtmh.org Furthermore, the bulky isopropoxy group can impose steric constraints, influencing the preferred conformation of the molecule and how it fits into a receptor's binding pocket.
The table below illustrates the effect of different substituents on the repellent activity of benzamide (B126) derivatives, providing a basis for understanding the potential impact of the isopropoxy group in m-Toluamide, 2-isopropoxy-.
| Compound | Substituent(s) on Benzene (B151609) Ring | Relative Repellent Activity |
| N,N-diethylbenzamide | None | Baseline |
| N,N-diethyl-m-toluamide (DEET) | 3-methyl | High |
| N,N-diethyl-o-toluamide | 2-methyl | Moderate |
| N,N-diethyl-p-toluamide | 4-methyl | Low |
| N,N-diethyl-o-ethoxybenzamide | 2-ethoxy | Data suggests activity |
This table is a generalized representation based on literature principles; specific activity values can vary between studies and target insect species.
Stereochemical Considerations in Amide Derivatives and Their Influence on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These different stereoisomers can exhibit significantly different potencies and even different types of biological effects. oup.com
For example, in the case of the repellent 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine, which has two chiral centers and thus four possible stereoisomers, significant differences in mosquito repellency were observed. The (1S,2′S) and (1R,2′S) configurations were found to be 2.8–3.1 and 1.6–1.8 times more effective, respectively, than the other two stereoisomers. nih.gov This highlights that the biological receptor responsible for repellency is stereoselective, meaning it preferentially interacts with one stereoisomer over others. oup.com
Investigations into Biochemical Interactions and Mechanistic Principles
Exploration of Biological Activity Potential (Preclinical Focus)
No preclinical studies focusing on the biological activity of 2-isopropoxy-3-methylbenzamide were found in the available scientific literature. While research exists on other substituted benzamides and their interactions with biological systems, this information cannot be extrapolated to the subject compound without direct experimental evidence. ontosight.ai
Enzymatic Interaction Mechanisms and Inhibition/Activation Profiles (in vitro)
No in vitro studies detailing the enzymatic interaction mechanisms for 2-isopropoxy-3-methylbenzamide have been published. There is no available data on its potential as an enzyme inhibitor or activator, and therefore, no inhibition or activation profiles can be provided. While related benzamide (B126) structures have been investigated as enzyme inhibitors, specific data for the target compound is absent. nih.govnih.gov
Receptor Binding Studies and Ligand-Target Interactions (in vitro)
There are no published in vitro receptor binding studies for 2-isopropoxy-3-methylbenzamide. Consequently, information regarding its affinity for any specific biological receptors or its ligand-target interaction profile is not available. Studies on other benzamide derivatives have shown activity at various receptors, but this cannot be specifically attributed to 2-isopropoxy-3-methylbenzamide. nih.govnih.gov
Modulation of Cellular Pathways and Signaling Cascades (in vitro)
No research could be found that investigates the effects of 2-isopropoxy-3-methylbenzamide on cellular pathways or signaling cascades in in vitro models. Therefore, its modulatory potential on any cellular signaling remains uncharacterized.
Mechanistic Research in Agrochemistry Applications
There is no available research to suggest that 2-isopropoxy-3-methylbenzamide has been investigated for agrochemical applications. For context, a structurally related but different compound, the fungicide Mepronil (3'-Isopropoxy-2-methylbenzanilide), acts by inhibiting the succinate (B1194679) dehydrogenase enzyme in fungi. nih.gov However, this mechanism is specific to Mepronil and cannot be attributed to 2-isopropoxy-3-methylbenzamide.
Interactions with Target Organism Biochemical Pathways
No studies have been published detailing the interactions of 2-isopropoxy-3-methylbenzamide with the biochemical pathways of any target organisms in an agrochemical context (e.g., insects, fungi, weeds).
Biochemical Responses in Plant Systems
There is no data available on the biochemical responses of plant systems to exposure to 2-isopropoxy-3-methylbenzamide. Its phytotoxicity, uptake, metabolism, and effects on plant biochemical pathways have not been documented in the scientific literature.
Molecular Interactions in Material Science Applications
The utility of a compound like m-Toluamide, 2-isopropoxy- in material science is fundamentally governed by its molecular interactions with its surrounding matrix, be it a polymer network or a substrate surface. researchgate.net The presence of both hydrogen-bond-donating and accepting sites, coupled with a non-polar aromatic structure, suggests a capacity for a range of intermolecular forces.
When incorporated into a polymer matrix, m-Toluamide, 2-isopropoxy- is likely to engage in several types of non-covalent interactions that can influence the bulk properties of the material. These interactions are critical for applications such as plasticization, stabilization, or as a processing aid. The primary modes of interaction are anticipated to be hydrogen bonding and van der Waals forces.
Computational studies on similar systems, such as those involving poly(ester amide)s, have shown that the interplay of hydrogen bonds and weaker attractions dictates the conformational characteristics of the polymer. rsc.org The presence of m-Toluamide, 2-isopropoxy- could, therefore, modulate the internal structure and free volume of a polymer, which is a key aspect of its function as a potential additive.
The aromatic ring of the toluamide structure contributes to van der Waals interactions, specifically through π-π stacking with other aromatic moieties within the polymer or with other additive molecules. google.com These interactions, although weaker than hydrogen bonds, are cumulative and can significantly influence the miscibility and dispersion of the additive within the polymer matrix. mdpi.com The isopropoxy group, being a bulky and flexible aliphatic chain, will primarily engage in weaker van der Waals forces and can influence the steric hindrance and compatibility of the molecule with the host polymer. specialchem.com The presence of such a group can disrupt polymer chain packing, potentially leading to a plasticizing effect.
The following table summarizes the potential interactions of m-Toluamide, 2-isopropoxy- with common polymer functional groups.
| Functional Group in Polymer | Potential Interaction with m-Toluamide, 2-isopropoxy- | Type of Interaction |
| Hydroxyl (-OH) | Hydrogen bonding with amide group | Strong, Directional |
| Ester (-COO-) | Hydrogen bonding with amide proton | Moderate, Directional |
| Amide (-CONH-) | Hydrogen bonding (donor and acceptor) | Strong, Directional |
| Aromatic Rings | π-π stacking | Moderate, Non-directional |
| Aliphatic Chains | van der Waals forces | Weak, Non-directional |
The application of organic compounds as adhesion promoters in coatings is a well-established strategy to enhance the durability and performance of protective layers on various substrates. sci-hub.se The bifunctional nature of molecules like m-Toluamide, 2-isopropoxy-, containing both polar and non-polar regions, makes them potential candidates for improving the interfacial adhesion between a coating and a substrate. specialchem.com
The primary mechanism by which such a molecule could enhance adhesion is through the formation of a chemical bridge at the interface. specialchem.com The amide group can form hydrogen bonds with hydroxyl groups present on the surface of many substrates, such as metal oxides or glass. diva-portal.org Studies on primary aromatic amines have demonstrated their ability to interact with steel surfaces through a donor-acceptor mechanism, leading to increased coating adhesion. researchgate.net Although m-Toluamide, 2-isopropoxy- is a secondary amide, the lone pair of electrons on the nitrogen and the oxygen of the carbonyl group can still participate in Lewis acid-base interactions with the substrate surface.
Furthermore, the aromatic ring can interact with metal surfaces through π-orbital interactions. The orientation of the molecule at the interface would be crucial, with the polar amide group likely orienting towards a polar substrate, leaving the non-polar aromatic and isopropoxy groups to interact with the polymer binder of the coating. This amphiphilic behavior can improve the wetting of the substrate by the coating formulation, which is a critical factor for achieving good adhesion. diva-portal.org
In the context of coating formation, the presence of m-Toluamide, 2-isopropoxy- could also influence the curing process and the final film properties. By interacting with the functional groups of the binder resin, it could affect the cross-linking density and the viscoelastic properties of the cured coating. specialchem.com The isopropoxy group, in particular, could impart a degree of flexibility to the interfacial region, which can be beneficial for accommodating thermal stresses and improving impact resistance.
The potential mechanisms for adhesion promotion by m-Toluamide, 2-isopropoxy- are summarized in the table below.
| Substrate Type | Potential Adhesion Mechanism | Key Interacting Group |
| Metal Oxides (e.g., Steel, Aluminum) | Hydrogen bonding, Lewis acid-base interactions | Amide group |
| Glass | Hydrogen bonding | Amide group |
| Polymeric Substrates | Inter-diffusion and entanglement, van der Waals forces | Aromatic ring, Isopropoxy group |
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, FTIR, UV-Vis)
Spectroscopic methods are indispensable for determining the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For m-Toluamide, 2-isopropoxy-, specific signals would be expected in both ¹H and ¹³C NMR spectra.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the amide (-CONH₂) protons, the methyl group protons, and the protons of the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups). The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the methyl and isopropoxy groups. acs.org
As of now, specific experimental NMR data for m-Toluamide, 2-isopropoxy- is not available in surveyed scientific literature.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₁H₁₅NO₂. While experimental spectra are not widely published, predicted mass spectrometry data provides insight into the expected measurements. mzcloud.org
Table 1: Predicted Mass Spectrometry Data for m-Toluamide, 2-isopropoxy-
| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 194.11756 | 142.7 |
| [M+Na]⁺ | 216.09950 | 150.0 |
| [M-H]⁻ | 192.10300 | 146.3 |
| [M+NH₄]⁺ | 211.14410 | 162.0 |
| [M+K]⁺ | 232.07344 | 148.7 |
Data sourced from predicted values. mzcloud.org
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy identifies the functional groups present in a molecule. The spectrum for m-Toluamide, 2-isopropoxy- would be expected to show characteristic absorption bands for the N-H bonds of the primary amide, the C=O (carbonyl) stretch of the amide, C-O stretching from the ether linkage, and C-H bonds of the aromatic and aliphatic parts of the molecule. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated systems within a molecule. rsc.org The benzene ring in m-Toluamide, 2-isopropoxy- constitutes a chromophore that would absorb UV light. The exact wavelength of maximum absorbance (λmax) would be influenced by the amide and isopropoxy substituents on the ring. nist.gov
Chromatographic Separations and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for the purity assessment of non-volatile, thermally sensitive compounds. nih.gov A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. jfda-online.com Detection would be achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. nih.gov The purity would be determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC) For compounds with sufficient volatility and thermal stability, gas chromatography is a powerful separation technique. nih.gov m-Toluamide, 2-isopropoxy- may be amenable to GC analysis, likely using a capillary column with a non-polar or medium-polarity stationary phase. jfda-online.com Detection could be performed using a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (GC-MS). nih.gov
No specific, validated HPLC or GC methods for the routine analysis of m-Toluamide, 2-isopropoxy- have been found in the reviewed literature.
In Vitro Metabolic Pathway Elucidation and Metabolite Identification
Understanding how a compound is metabolized is critical for pharmaceutical development. In vitro studies using liver microsomes or hepatocytes are standard procedures.
For m-Toluamide, 2-isopropoxy-, metabolic pathways would be investigated by incubating the compound with human liver microsomes and cofactors, followed by analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govdtic.mil Potential metabolic transformations could include:
O-dealkylation: Removal of the isopropyl group to form 2-hydroxy-3-methylbenzamide.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl substituents.
Oxidation: Oxidation of the methyl group to a hydroxymethyl group and then to a carboxylic acid.
The identification of these potential metabolites would involve comparing the mass spectra and retention times of the products with those of synthesized reference standards. researchgate.net There are no specific published studies on the in vitro metabolism of m-Toluamide, 2-isopropoxy-.
Application of High-Throughput Screening (HTS) in Activity Profiling
High-Throughput Screening (HTS) allows for the rapid testing of a compound against a large number of biological targets to profile its activity. If m-Toluamide, 2-isopropoxy- were a candidate for drug development, it would be subjected to HTS assays to identify any potential therapeutic effects or off-target activities. ontosight.ai These assays are typically automated and miniaturized, using techniques like fluorescence, luminescence, or radiometric detection to measure the compound's effect on specific enzymes, receptors, or cell-based models. The results help to build a comprehensive biological profile of the compound.
Crystallographic Studies for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. To perform this analysis, a high-quality single crystal of m-Toluamide, 2-isopropoxy- would need to be grown. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the molecular and crystal structure. researchgate.net This information provides exact bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the compound's physical properties and for structure-based drug design. No crystallographic data for m-Toluamide, 2-isopropoxy- is currently available in open-access crystallographic databases.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure of m-Toluamide, 2-isopropoxy-. These calculations provide information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. iqce.jpekb.eg
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. iqce.jp The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. ekb.egchalcogen.ro A smaller gap suggests higher reactivity. For m-Toluamide, 2-isopropoxy-, the presence of an electron-donating isopropoxy group and a methyl group on the benzene (B151609) ring would be expected to influence these frontier orbitals. ethz.ch
Reactivity descriptors, derived from quantum chemical calculations, can predict the most likely sites for electrophilic and nucleophilic attacks. The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the charge distribution on the molecule's surface, highlighting electron-rich and electron-poor regions. researchgate.netnih.gov
Table 1: Predicted Quantum Chemical Properties of m-Toluamide, 2-isopropoxy-
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron donating capacity |
| LUMO Energy | -0.8 eV | Electron accepting capacity |
| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |
| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |
Note: The values in this table are hypothetical and representative of what would be obtained from quantum chemical calculations for a molecule of this type.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For m-Toluamide, 2-isopropoxy-, MD simulations can reveal its conformational flexibility and how it interacts with biological macromolecules, such as proteins or receptors.
These simulations can identify the most stable conformations of the molecule in different environments, such as in a vacuum, in water, or within a protein's binding site. Understanding the conformational landscape is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.
When studying the interaction of m-Toluamide, 2-isopropoxy- with a target protein, MD simulations can elucidate the dynamics of the binding process. This includes identifying key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the energetic contributions of various non-covalent interactions like hydrogen bonds and van der Waals forces.
Quantitative Structure-Activity Relationship (QSAR) Model Development
In a typical QSAR study involving m-Toluamide, 2-isopropoxy-, a set of structurally related molecules would be synthesized and their biological activity (e.g., insect repellency) measured. Various molecular descriptors for each compound would then be calculated, including constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.
Such a model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |
| Topological | Wiener Index, Kier & Hall Shape Indices | Atomic connectivity and molecular shape |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D size and shape |
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity |
In Silico Screening and Virtual Ligand Discovery
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If a biological target for m-Toluamide, 2-isopropoxy- were identified, virtual screening could be employed to find other molecules with potentially similar or improved activity.
This process often involves molecular docking, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of compounds in the library. This approach accelerates the discovery of new lead compounds by narrowing down the number of candidates for experimental testing.
Cheminformatics Approaches for Chemical Space Exploration
Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data. For a compound like m-Toluamide, 2-isopropoxy-, cheminformatics tools can be used to explore its "chemical space." This involves comparing its structural and physicochemical properties to those of known compounds in large databases.
Techniques such as similarity searching and clustering can identify compounds with similar properties, which may in turn have similar biological activities. This can help in understanding the novelty of the compound, predicting its potential targets, and identifying opportunities for developing new analogs with desirable properties. By analyzing vast chemical datasets, cheminformatics can uncover relationships between chemical structure and biological function that might not be apparent from studying a single molecule in isolation.
Future Research Trajectories and Identified Research Gaps
Emerging Methodologies and Advanced Technologies in Chemical Research
The study of a novel compound such as m-Toluamide, 2-isopropoxy- can be significantly advanced by leveraging emerging methodologies in chemical synthesis and analysis. These technologies offer the potential for more efficient production, detailed characterization, and a deeper understanding of its chemical properties.
Synthesis: Traditional methods for amide bond formation often require harsh conditions and stoichiometric activating agents. researchgate.net Modern, more sustainable approaches could be explored for the synthesis of m-Toluamide, 2-isopropoxy-. whiterose.ac.uk These include:
Visible-Light Photoredox Catalysis: This technique allows for the formation of amide bonds under mild conditions, often at room temperature, by using light to drive the reaction. nih.gov This method could provide a more energy-efficient and selective route to synthesize m-Toluamide, 2-isopropoxy- and its derivatives.
Enzymatic Synthesis: The use of enzymes as catalysts for amide bond formation is a green chemistry approach that can offer high selectivity and efficiency. whiterose.ac.uk Exploring enzymatic routes could lead to a more environmentally friendly synthesis process.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch synthesis. researchgate.net
Analytical Technologies: For a comprehensive characterization of m-Toluamide, 2-isopropoxy-, a suite of advanced analytical techniques would be indispensable.
Advanced Mass Spectrometry (MS): Techniques such as high-resolution mass spectrometry (HRMS) are crucial for confirming the molecular formula. Tandem mass spectrometry (MS/MS) can provide detailed structural information by analyzing fragmentation patterns. drugtargetreview.com
Cryogenic Nuclear Magnetic Resonance (NMR) Spectroscopy: Cryo-NMR offers significantly enhanced sensitivity, which would be invaluable for studying the compound's structure and dynamics, especially if only small quantities are available.
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation technique that could be adapted for the efficient extraction and analysis of m-Toluamide, 2-isopropoxy- from various matrices. news-medical.neteurekalert.org
A comparative overview of traditional versus emerging synthesis methods is presented in Table 1.
Table 1: Comparison of Synthesis Methodologies for Aromatic Amides
| Feature | Traditional Methods (e.g., Acyl Chlorides) | Emerging Methods (e.g., Photoredox Catalysis) |
|---|---|---|
| Reaction Conditions | Often harsh (high temperatures, strong reagents) | Mild (room temperature, low energy input) |
| Reagent Stoichiometry | Often requires stoichiometric activating agents | Catalytic amounts of reagents |
| Sustainability | Can generate significant waste | Generally more environmentally friendly |
| Selectivity | May have limitations with complex molecules | Can offer higher chemo- and regioselectivity |
Untapped Potential Applications and Interdisciplinary Research Opportunities
The structural features of m-Toluamide, 2-isopropoxy- suggest several potential applications that warrant investigation. Substituted benzamides are a well-established class of compounds with a wide range of biological activities. nih.govresearchgate.netnih.govdrugbank.com
Potential Applications:
Pharmaceuticals: Many substituted benzamides exhibit activity as antipsychotics, antiemetics, and antidepressants by modulating dopamine (B1211576) receptors. nih.govresearchgate.netnih.gov The specific substitution pattern of m-Toluamide, 2-isopropoxy- could lead to novel pharmacological profiles.
Agrochemicals: Aromatic amides are also found in herbicides and insecticides. Research could explore the potential of m-Toluamide, 2-isopropoxy- as a lead compound for new crop protection agents.
Materials Science: The amide linkage is known for its ability to form strong hydrogen bonds, a key feature in the development of polymers and other materials with specific structural properties.
Interdisciplinary Research Opportunities:
Chemical Biology: The interaction of m-Toluamide, 2-isopropoxy- with biological systems could be explored through chemical biology approaches to identify its cellular targets and mechanisms of action. mdpi.com
Computational Chemistry: In silico studies, such as molecular docking and molecular dynamics simulations, can predict the binding of m-Toluamide, 2-isopropoxy- to various protein targets, guiding experimental efforts. nih.govnih.govspringernature.comfrontiersin.orgacs.org This can help in prioritizing which biological pathways to investigate.
Table 2 outlines potential research areas and the corresponding interdisciplinary fields.
Table 2: Potential Interdisciplinary Research Areas for m-Toluamide, 2-isopropoxy-
| Potential Application Area | Relevant Interdisciplinary Field(s) | Key Research Questions |
|---|---|---|
| Neuropharmacology | Medicinal Chemistry, Neuroscience, Computational Biology | Does it modulate dopamine or other neurotransmitter receptors? What is its potential as a treatment for neurological disorders? |
| Oncology | Cancer Biology, Pharmacology | Does it exhibit cytotoxic effects on cancer cell lines? Can it inhibit key signaling pathways in cancer? |
| Crop Science | Agricultural Chemistry, Entomology, Botany | Does it have insecticidal, herbicidal, or fungicidal properties? What is its environmental fate and toxicology profile? |
| Polymer Science | Materials Chemistry, Polymer Physics | Can it be used as a monomer for the synthesis of novel polymers? What are the thermal and mechanical properties of such polymers? |
Development of Novel Research Tools and Assays for m-Toluamide, 2-isopropoxy-
To efficiently explore the biological activity of m-Toluamide, 2-isopropoxy-, the development of specific and sensitive research tools and assays is crucial.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against biological targets. routledge.comnih.gov An HTS campaign could be designed to screen m-Toluamide, 2-isopropoxy- and its derivatives against a panel of receptors, enzymes, and cell lines to identify potential biological activities. nih.govacs.org
Fluorescent Probes: A fluorescently labeled version of m-Toluamide, 2-isopropoxy- could be synthesized. Such a probe would be invaluable for cellular imaging studies to visualize its uptake, distribution, and localization within cells.
Affinity-Based Probes: For target identification, an affinity-based probe could be developed. This involves modifying the structure of m-Toluamide, 2-isopropoxy- to include a reactive group that can covalently bind to its biological target, allowing for subsequent isolation and identification by mass spectrometry. mdpi.com
Novel Analytical Assays: The development of specific analytical methods, for example using liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be essential for quantifying the compound in biological matrices such as plasma or tissue samples.
Table 3 provides examples of assay types that could be developed for this compound.
Table 3: Potential Assays for Characterizing m-Toluamide, 2-isopropoxy-
| Assay Type | Purpose | Key Metrics |
|---|---|---|
| Receptor Binding Assay | To determine if the compound binds to specific receptors (e.g., dopamine receptors). | Binding affinity (Ki), IC50 |
| Enzyme Inhibition Assay | To assess the compound's ability to inhibit the activity of specific enzymes. | IC50, mechanism of inhibition |
| Cell Viability Assay | To measure the cytotoxic or cytostatic effects of the compound on various cell lines. | EC50, GI50 |
| Cellular Thermal Shift Assay (CETSA) | To identify protein targets by measuring changes in protein thermal stability upon compound binding. | Thermal shift (ΔTm) |
Integration of Systems Biology and Omics Data for Holistic Understanding
A systems biology approach, which integrates various "omics" data, can provide a comprehensive understanding of the effects of m-Toluamide, 2-isopropoxy- on biological systems. aacrjournals.orgfrontiersin.orgnih.gov This approach moves beyond a single-target focus to a more holistic view of the compound's interactions. drugtargetreview.comnashbio.com
Transcriptomics (RNA-Seq): By treating cells with m-Toluamide, 2-isopropoxy- and analyzing the changes in gene expression, researchers can identify the cellular pathways that are affected by the compound.
Proteomics: Quantitative proteomics can reveal changes in protein expression and post-translational modifications in response to compound treatment, providing insights into its mechanism of action.
Metabolomics: This involves studying the changes in the levels of small-molecule metabolites within a biological system after exposure to the compound. This can help to identify the metabolic pathways that are perturbed. nih.gov
Multi-Omics Data Integration: The true power of this approach lies in the integration of data from transcriptomics, proteomics, and metabolomics. pharmafeatures.commdpi.comnih.gov This integrated analysis can reveal complex cellular responses and help to build predictive models of the compound's effects.
The integration of these datasets can lead to the generation of novel hypotheses about the compound's mechanism of action and potential therapeutic applications.
Q & A
Q. How can researchers ensure ethical compliance when studying 2-isopropoxy-m-toluamide’s environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
